molecular formula C15H11ClN2O3 B2947599 methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 478080-39-6

methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2947599
CAS No.: 478080-39-6
M. Wt: 302.71
InChI Key: QQUCIZVVXUOTQJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate (CAS: 478080-39-6) is a pyridine-based compound with the molecular formula C₁₅H₁₁ClN₂O₃ and a molecular weight of 302.71 g/mol . Its structure features a 4-chlorophenyl group at the pyridine ring’s 4-position, a cyano (-CN) substituent at the 3-position, and an ester-linked acetate moiety at the 2-oxo position.

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-21-14(19)9-18-7-6-12(13(8-17)15(18)20)10-2-4-11(16)5-3-10/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUCIZVVXUOTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate (CAS Number: 338978-62-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11ClN2O3
  • Molecular Weight : 302.71 g/mol
  • Boiling Point : Approximately 471.4 °C
  • Density : 1.39 g/cm³

Research into the pharmacodynamics of this compound indicates that it may exert its biological effects through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial and antifungal properties. Its structural features, particularly the presence of the chlorophenyl and cyano groups, are believed to enhance its interaction with microbial targets.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism, leading to cell death or growth inhibition.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into microbial cells, where it can exert its effects more effectively.

Antibacterial and Antifungal Properties

A study evaluating various derivatives of pyridine compounds reported that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the bacterial strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

The compound also showed antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 16.69 µM .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various pathogens. Results indicated complete inhibition of growth in S. aureus and E. coli within an 8-hour period at optimal concentrations .
  • Synergistic Effects with Other Compounds : Research has shown that when combined with other antimicrobial agents, this compound enhances the overall antimicrobial effect, suggesting potential for use in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis/Origin
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate (Target) Pyridine 4-Cl-C₆H₄, -CN, -COOCH₃ 302.71 Synthetic (exact method unspecified)
Methyl [3-(4-chlorophenyl)-2-{...}-4-oxo-1,3-thiazolidin-5-ylidene]acetate Thiazolidin-4-one 4-Cl-C₆H₄, thiazolyl-hydrazinylidene, -COOCH₃ Not reported Thia-Michael reaction
Methyl (((1E)-2-(4-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-3-thioxo-1-propenyl)amino)acetate Propenyl-thioxo 4-Cl-C₆H₄, piperazinyl-furoyl, -SC(NH)-COOCH₃ Not reported Natural extract (plant-derived)
N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine Nucleoside Benzoyl, 2'-fluoro-arabinofuranosyl 447.81 Synthetic
Key Observations:
  • Core Heterocycles: The target compound’s pyridine core contrasts with the thiazolidinone ring in and the propenyl-thioxo scaffold in . Pyridine derivatives typically exhibit greater aromatic stability compared to thiazolidinones, which may influence metabolic resistance or binding interactions.
  • Functional Groups: The target’s cyano and ester groups differ from the thiazolyl-hydrazinylidene in and the thioxo-piperazinyl-furoyl in . These variations impact electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and solubility.
  • Synthesis: The thiazolidinone analog was synthesized via a thia-Michael reaction using dimethyl acetylenedicarboxylate, suggesting a pathway distinct from the target compound’s unspecified synthesis.

Physicochemical Properties

  • Solubility: The piperazinyl-furoyl group in may enhance water solubility compared to the target compound’s hydrophobic chlorophenyl and cyano groups.
  • Stability : The thioxo (-S-) group in could confer redox sensitivity, whereas the pyridine core in the target compound is likely more thermally stable.

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